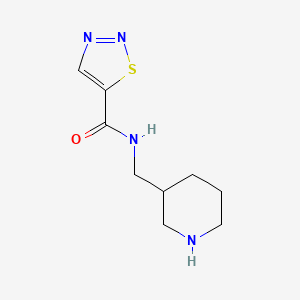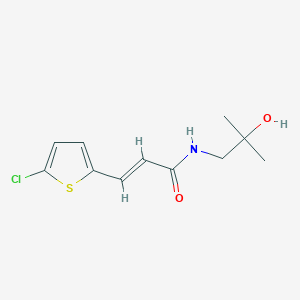![molecular formula C14H21ClN2 B7589289 [1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine, commonly known as CPEP, is a synthetic compound that belongs to the class of piperidine derivatives. CPEP has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
CPEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. CPEP has also been investigated for its potential use as a drug for the treatment of various neurological disorders, such as Parkinson's disease and depression.
Mécanisme D'action
The exact mechanism of action of CPEP is not fully understood. However, it is believed to act as a dopamine agonist, which means that it activates dopamine receptors in the brain. This activation leads to an increase in dopamine levels, which can have a range of physiological effects, including pain relief and mood enhancement.
Biochemical and Physiological Effects:
CPEP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain conditions. CPEP has also been shown to have antitumor effects, making it a potential candidate for the treatment of various types of cancer. Additionally, CPEP has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPEP is its high yield synthesis method, which makes it a cost-effective and efficient compound for use in laboratory experiments. Additionally, CPEP has a wide range of potential applications, making it a versatile compound for use in various research areas. However, one of the limitations of CPEP is its relatively limited research in humans, which makes it difficult to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on CPEP. One potential area of research is the development of CPEP-based drugs for the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of CPEP and its potential therapeutic applications. Finally, more research is needed to investigate the safety and efficacy of CPEP in human trials, which will be essential for the development of CPEP-based drugs for clinical use.
Conclusion:
In conclusion, CPEP is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPEP has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. While there is still much to be learned about the potential therapeutic applications of CPEP, its versatility and high yield synthesis method make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of CPEP involves the reaction of 1-(2-Chlorophenyl) ethylamine with piperidine in the presence of formaldehyde. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of CPEP obtained through this method is relatively high, making it a cost-effective and efficient method for the synthesis of CPEP.
Propriétés
IUPAC Name |
[1-[1-(2-chlorophenyl)ethyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-11(13-4-2-3-5-14(13)15)17-8-6-12(10-16)7-9-17/h2-5,11-12H,6-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPQRDGZUXOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)
![[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7589297.png)

![[4-(Aminomethyl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B7589305.png)
![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)